4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE
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Overview
Description
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with an azepane ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the azepane ring and the dimethylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-Azepanyl[2-(2-methylphenyl)-4-quinolinyl]methanone
- 1-Azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone
- 1-azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone
Uniqueness
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
azepan-1-yl-[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H26N2O/c1-17-11-12-19(18(2)15-17)23-16-21(20-9-5-6-10-22(20)25-23)24(27)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3 |
InChI Key |
KFWVMXGUBUJZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)C |
Origin of Product |
United States |
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